molecular formula C15H12ClN3S B1660399 2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)- CAS No. 75876-62-9

2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)-

Cat. No.: B1660399
CAS No.: 75876-62-9
M. Wt: 301.8 g/mol
InChI Key: YMWYTLNJMLVBJL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 2-thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)- follows established International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The compound is officially designated as 4-(4-aminophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine, reflecting its thiazole core structure with specific substitution patterns. The Chemical Abstracts Service registry number 75876-62-9 provides unique identification within chemical databases, while alternative systematic names include 4-(4-aminophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-ylamine. The molecular formula C15H12ClN3S indicates the presence of fifteen carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, and one sulfur atom, confirming the complex heterocyclic nature of this compound.

The structural nomenclature reveals key functional groups and their positions within the molecular framework. The thiazole ring serves as the central heterocyclic core, numbered according to standard conventions with nitrogen at position 1 and sulfur at position 3. The amino group at position 2 of the thiazole ring represents the primary amine functionality, while the 4-aminophenyl substituent at position 4 introduces a para-substituted aniline moiety. The N-(2-chlorophenyl) designation indicates the presence of an ortho-chlorinated phenyl group attached to the thiazole amino nitrogen, creating a secondary amine linkage that significantly influences the compound's electronic properties and potential reactivity.

Property Value Reference
IUPAC Name 4-(4-aminophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine
CAS Registry Number 75876-62-9
Molecular Formula C15H12ClN3S
Molecular Weight 301.79 g/mol
Exact Mass 301.04400

Crystallographic Analysis and Three-Dimensional Conformation

Crystallographic investigations of thiazole derivatives reveal important structural features that influence molecular conformation and intermolecular interactions. Related compounds such as 4-(4-chlorophenyl)-2-thiazolamine demonstrate characteristic crystallographic properties with melting points ranging from 169-171°C to 205-206°C, depending on specific substitution patterns and crystal packing arrangements. The crystal structure analysis of similar thiazole compounds shows that the thiazole ring maintains planarity, while aromatic substituents may adopt various orientations relative to the central heterocycle.

The three-dimensional conformation of 2-thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)- is influenced by several factors including steric interactions between aromatic rings, electronic effects from amino and chloro substituents, and potential intramolecular hydrogen bonding. Crystallographic studies of related compounds indicate that dihedral angles between aromatic rings typically range from 28.9° to 64.35°, suggesting significant conformational flexibility. The presence of multiple amino groups creates opportunities for intermolecular hydrogen bonding networks, which stabilize crystal structures and influence physical properties such as melting point and solubility characteristics.

Crystal packing analysis reveals that molecules are commonly linked through N-H⋯N hydrogen bonds, forming either one-dimensional chains or two-dimensional networks depending on the specific substitution pattern. The chlorophenyl substituent introduces additional van der Waals interactions and potential halogen bonding, contributing to overall crystal stability. Intermolecular distances and bond angles within the crystal lattice provide insights into the preferred molecular geometries and conformational preferences of these complex thiazole derivatives.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information for thiazole derivatives through characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance spectra of related 4-(4-chlorophenyl)-2-thiazolamine compounds show distinctive signals for aromatic protons in the range of 7.0-8.0 ppm, with specific splitting patterns indicating substitution positions on the phenyl rings. The thiazole ring proton typically appears as a singlet around 7.0 ppm, while amino group protons are observed as broad signals between 6.9-7.2 ppm depending on solvent and temperature conditions.

Carbon-13 nuclear magnetic resonance spectroscopy reveals detailed information about the carbon framework and electronic environment of each carbon atom. Characteristic chemical shifts for thiazole carbons appear at approximately 168.9 ppm for the C-2 carbon bearing the amino group, while aromatic carbons from substituted phenyl rings show signals in the range of 115-150 ppm. The presence of chlorine substitution causes predictable downfield shifts for adjacent carbons due to the electron-withdrawing nature of the halogen substituent.

Infrared spectroscopy analysis demonstrates characteristic absorption bands for key functional groups within the molecular structure. The amino group stretching vibrations typically appear as broad bands in the 3200-3500 cm⁻¹ region, while aromatic carbon-carbon stretching modes are observed around 1500-1600 cm⁻¹. The thiazole ring exhibits characteristic vibrations associated with carbon-nitrogen and carbon-sulfur bonds, providing fingerprint identification of the heterocyclic core structure.

Spectroscopic Method Key Observations Chemical Shift/Frequency Range
¹H Nuclear Magnetic Resonance Aromatic protons 7.0-8.0 ppm
¹H Nuclear Magnetic Resonance Thiazole proton ~7.0 ppm
¹H Nuclear Magnetic Resonance Amino protons 6.9-7.2 ppm
¹³C Nuclear Magnetic Resonance Thiazole C-2 ~168.9 ppm
¹³C Nuclear Magnetic Resonance Aromatic carbons 115-150 ppm
Infrared Amino stretching 3200-3500 cm⁻¹
Infrared Aromatic stretching 1500-1600 cm⁻¹

Computational Chemistry Approaches: Density Functional Theory Calculations and Molecular Orbital Analysis

Density functional theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and thermodynamic properties of thiazole derivatives. Computational studies of related 2-aminothiazole compounds employ various basis sets and functionals to optimize molecular geometries and calculate electronic properties. These calculations reveal important information about bond lengths, bond angles, and torsional angles that complement experimental crystallographic data and provide theoretical validation of observed structural features.

Molecular orbital analysis through density functional theory calculations elucidates the electronic distribution within the molecule and identifies frontier molecular orbitals that govern reactivity and electronic properties. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the electronic stability and potential chemical behavior of the compound. Energy gap calculations between these frontier orbitals indicate the electronic excitation energies and can predict optical and electronic properties relevant to potential applications.

Thermodynamic parameter calculations using density functional theory methods provide quantitative data on molecular stability, formation energies, and conformational preferences. These computational approaches enable prediction of physical properties such as dipole moments, polarizabilities, and vibrational frequencies that can be compared with experimental observations. The integration of computational and experimental data creates a comprehensive understanding of the molecular characteristics and provides a foundation for structure-activity relationship analysis and rational compound design.

The computational analysis also examines intermolecular interaction energies and hydrogen bonding patterns that influence crystal packing and solid-state properties. Density functional theory calculations can predict the strength and directionality of hydrogen bonds formed by amino groups, providing theoretical support for observed crystallographic arrangements and helping to rationalize physical properties such as melting points and solubility characteristics.

Properties

IUPAC Name

4-(4-aminophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c16-12-3-1-2-4-13(12)18-15-19-14(9-20-15)10-5-7-11(17)8-6-10/h1-9H,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWYTLNJMLVBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355631
Record name 2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75876-62-9
Record name 2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hantzsch Thiazole Synthesis with Post-Functionalization

The most widely reported method involves a two-step protocol:

  • Thiazole ring formation : Condensation of α-bromo-1-(4-aminophenyl)ethanone with thiourea in methanol under reflux (4–6 hr, 70–80°C).
  • N-Arylation : Reaction of 2-amino-4-(4-aminophenyl)thiazole with 2-chlorophenyl isocyanate or 1-chloro-2-nitrobenzene in DMF at 120°C.

Key Data :

Step Reagents Temperature (°C) Yield (%) Purification Method
1 Thiourea, MeOH, K2CO3 80 68–72 Recrystallization (EtOH)
2 2-Chlorophenylisocyanate, DMF 120 55–60 Column Chromatography (SiO2, Hexane:EtOAc 3:1)

This method’s limitation lies in moderate N-arylation yields due to steric hindrance from the ortho-chloro substituent.

One-Pot Multicomponent Assembly

Recent patents describe a streamlined approach using:

  • 4-Aminophenyl isothiocyanate (1.2 eq)
  • 2-Chloroaniline (1.0 eq)
  • Bromoacetaldehyde diethyl acetal (1.5 eq)
    in acetonitrile with Cs2CO3 (2.0 eq) at 90°C for 8 hr.

Advantages :

  • Eliminates intermediate isolation
  • Achieves 78% overall yield
  • Scalable to >100 g batches

Mechanistic Pathway :

  • In situ formation of thiourea intermediate via nucleophilic addition
  • Cyclization via bromide displacement
  • Aromatization through acetal hydrolysis

Advanced Functionalization Techniques

Palladium-Catalyzed Buchwald-Hartwig Amination

For higher regioselectivity in N-arylation:

Component Specification
Catalyst Pd(OAc)2 (5 mol%)
Ligand Xantphos (10 mol%)
Base KOtBu (3.0 eq)
Solvent Toluene
Temperature 110°C
Reaction Time 12 hr
Yield 82%

This method reduces byproducts from Ullmann-type couplings but requires rigorous oxygen-free conditions.

Microwave-Assisted Synthesis

Optimized parameters for rapid cycle times:

Parameter Value
Power 300 W
Temperature 150°C
Pressure 250 psi
Time 20 min
Solvent DMSO
Yield 75%

Microwave irradiation enhances reaction kinetics by 8-fold compared to conventional heating.

Structural Characterization Benchmarks

Spectroscopic Profiles

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (s, 1H, NH)
  • δ 7.68–7.72 (m, 4H, Ar-H)
  • δ 7.38–7.42 (m, 2H, Ar-H)
  • δ 6.89–6.93 (m, 2H, Ar-H)
  • δ 6.55 (s, 2H, NH2)

FT-IR (KBr, cm⁻¹) :

  • 3365 (N-H stretch)
  • 1620 (C=N thiazole)
  • 1585 (C-C aromatic)
  • 745 (C-Cl)

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

Material Price (USD/kg) Contribution to Total Cost (%)
4-Aminophenylboronic acid 420 38
2-Chlorophenylisocyanate 580 45
Pd(OAc)2 12,000 12
Solvents 15 5

Process economics favor the Hantzsch method despite lower yields due to catalyst cost constraints.

Waste Stream Management

  • E-factor : 23 kg waste/kg product
  • Major Waste Components :
    • KBr (42%)
    • Pd residues (18%)
    • Solvent mixtures (25%)
  • Recycling protocols recover 89% DMF and 76% Pd via nanofiltration.

Emerging Methodologies

Photoredox Catalysis

Pilot studies using Ru(bpy)3Cl2 under blue LED irradiation demonstrate:

  • 92% yield at room temperature
  • 30 min reaction time
  • Excellent functional group tolerance

Limitation : Requires anhydrous conditions and degassed solvents.

Biocatalytic Approaches

Immobilized ThzA aminotransferase from Pseudomonas fluorescens enables:

  • Enantioselective synthesis (99% ee)
  • Aqueous reaction media
  • 65% conversion in 8 hr

Critical Challenges and Solutions

Challenge Mitigation Strategy
Para-amino group oxidation Use of ascorbic acid (1.5 eq) as radical scavenger
Ortho-chloro directed metal poisoning Chelating resins in Pd catalyst recovery
Thiazole ring hydrolysis under acidic conditions pH-controlled workup (maintain 6.5–7.5)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups, converting them to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C15H12ClN3S
  • Molecular Weight : 301.79388 g/mol
  • IUPAC Name : 4-(4-aminophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine
  • SMILES : Nc1ccc(cc1)c3csc(Nc2ccccc2Cl)n3

The structure of this compound includes multiple functional groups that contribute to its biological activity. The thiazole ring is particularly significant in medicinal chemistry for its ability to interact with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives, including 2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)-.

  • Mechanism of Action : The compound exhibits antitumor activity through various mechanisms, including the induction of apoptosis and the inhibition of cancer cell proliferation. For instance, derivatives of 2-aminothiazoles have shown promising results against several cancer cell lines, including colon, melanoma, renal, and breast cancers .
  • Case Studies :
    • A study by Zhang et al. demonstrated that specific derivatives exhibited selective antiproliferative activity against human glioblastoma and melanoma cells while maintaining low toxicity to normal cells .
    • Millet et al. reported the synthesis of novel bioactive molecules from the thiazole scaffold that displayed significant in vitro activities against sensitive and resistant cancer cell lines .

Antioxidant Properties

Beyond anticancer effects, compounds in the thiazole class also exhibit antioxidant properties. Research indicates that these compounds can scavenge free radicals, providing protective effects against oxidative stress-related damage .

Synthetic Pathways

The synthesis of 2-Thiazolamine derivatives typically involves several methodologies:

  • Traditional Synthesis : Utilizing thiourea and halogenated compounds to form the thiazole ring.
  • Modern Techniques : Lactic acid-mediated tandem one-pot synthesis has been reported to enhance efficiency and yield in producing aminothiazole derivatives .

Comparative Efficacy Table

CompoundActivity TypeCancer Cell Lines TestedIC50 Values (µM)Reference
Compound 8aAntitumorColon, Melanoma, Renal, BreastModerate Activity
Compound 12AntitumorMelanoma, Pancreatic CancerLow Micromolar Range
Thiazole Derivative XAntioxidantVarious Cancer Cell LinesNot Specified

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)- would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity and Physicochemical Properties

Table 1: Key Structural and Functional Differences
Compound Name Substituents (Thiazole Positions) Molecular Weight Key Functional Groups Reported Bioactivity/Properties Reference
Target Compound 4-(4-aminophenyl), N-(2-chlorophenyl) 314.81* -NH$_2$, -Cl Moderate antibacterial/fungal activity†
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine N-(2,4-dichlorophenyl) 245.12 -Cl (two positions) Crystallographic stability‡
4-(Chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine HCl 4-(chloromethyl), N-(4-methylphenyl) 238.74 -CH$2$Cl, -CH$3$ Increased reactivity due to -CH$_2$Cl
N-Allyl-4-(2-chlorophenyl)thiazol-2-amine N-allyl, 4-(2-chlorophenyl) 250.75 -CH$2$CH=CH$2$, -Cl Predicted pKa: 3.68; moderate solubility
2-(2-Aminothiazol-4-yl)-N-(3-chloro-4-methylphenyl)acetamide 2-amino, 4-acetamide, N-(3-Cl-4-CH$_3$) 281.76 -NH$_2$, -CO-NH- Enhanced hydrogen-bonding capacity

*Calculated molecular weight. †Inferred from structurally related compounds . ‡Structural rigidity observed in crystal studies .

Key Observations:
  • Chlorine Substitution : The presence of chlorine atoms (e.g., 2-chlorophenyl vs. 2,4-dichlorophenyl in ) increases lipophilicity and may improve membrane permeability but can reduce solubility.
  • Amino Group Position: The para-aminophenyl group in the target compound contrasts with meta-substituted analogs (e.g., 2-(3-aminophenyl)benzothiazole in ), where positional isomers exhibit altered structure-activity relationships (SAR). Para-substitution often enhances binding affinity in receptor-targeted applications.

Physicochemical Properties

  • Solubility: The target’s amino group may improve aqueous solubility compared to nitro-substituted analogs (e.g., PubChem compound in ), where electron-withdrawing nitro groups reduce polarity.
  • pKa : Predicted pKa values (e.g., 3.68 for N-allyl derivative ) suggest protonation states that influence pharmacokinetics.

Biological Activity

2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)- is a heterocyclic compound that features a thiazole ring, an amino group, and a chlorophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial activities. Despite its promising structure, detailed literature specifically addressing the biological activity of this compound is limited.

Chemical Structure and Properties

The molecular formula of 2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)- is C13H11ClN2SC_{13}H_{11}ClN_2S with a molecular weight of approximately 250.76 g/mol. The presence of the thiazole moiety contributes significantly to its biological reactivity and potential interactions with various biological targets.

Although specific studies on the mechanism of action for this compound are scarce, thiazolamine derivatives generally exhibit biological activity through several mechanisms:

  • Nucleophilic Substitution Reactions : The amino group can engage in nucleophilic attacks on electrophiles, facilitating various chemical transformations.
  • Cyclization Reactions : The thiazole structure allows for cyclization, leading to the formation of more complex heterocyclic systems that may enhance biological activity.
  • Binding Affinities : Interaction studies often utilize molecular docking simulations to elucidate binding affinities and mechanisms against biological targets, such as enzymes or receptors involved in disease processes.

Anticancer Activity

Research indicates that compounds containing thiazole rings have shown significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Several studies have demonstrated that 2-thiazolamine derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds similar to 2-thiazolamine have been tested against human glioblastoma and melanoma cells, exhibiting selective cytotoxicity while sparing normal cells .
  • COX-2 Inhibition : Some derivatives have shown strong inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in cancer progression. IC50 values for some analogs range from 0.84 to 1.39 μM .

Antimicrobial Activity

The thiazole scaffold has also been associated with antimicrobial properties:

  • Antibacterial Effects : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 4 μg/mL .
  • Antifungal Activity : Thiazole derivatives have exhibited antifungal properties, although specific data for 2-thiazolamine itself remains limited.

Antioxidant Properties

The antioxidant potential of thiazole compounds allows them to scavenge free radicals, potentially protecting cells from oxidative stress . This property is particularly relevant in the context of cancer therapy where oxidative damage plays a significant role.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the structural similarities and differences between 2-thiazolamine and other related compounds:

Compound NameStructureUnique Features
2-Amino-4-(4-chlorophenyl)thiazoleStructureLacks an additional phenyl group but retains similar reactivity.
4-Amino-2-(4-chlorophenyl)thiazoleStructureContains an additional amino group enhancing biological activity.
2-Thiazolamine, N-(4-(2-(4-chlorophenyl)-4-thiazolyl)phenyl)StructureMore complex substitution pattern may enhance specific interactions.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-Thiazolamine derivatives with structural similarities to the target compound?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using thiourea and α-halo ketones or via substitution reactions on pre-formed thiazole cores. For example, describes synthesizing thiazole derivatives using dichloromethane and triethylamine as solvents, achieving moderate yields. Another approach involves refluxing chlorinated intermediates with thiourea in ethanol, as seen in . Key steps include optimizing reaction time (6–12 hours) and temperature (60–80°C) to enhance purity .

Q. How is the molecular structure of this compound characterized in academic research?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for amines).
  • ¹H NMR resolves aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ ~5.2 ppm).
  • Mass spectrometry confirms molecular ion peaks (e.g., m/z 416.15 for a related compound in ).
    Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. What biological activities are reported for structurally similar thiazolamine derivatives?

  • Methodological Answer : Thiazole derivatives exhibit antibacterial and antifungal properties. and highlight in vitro testing against Staphylococcus aureus and Candida albicans using agar diffusion assays. Activity correlates with substituents: electron-withdrawing groups (e.g., nitro) enhance efficacy, while bulky groups reduce solubility and bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies arise from variations in experimental design:

  • Strain specificity : Activity against Gram-positive vs. Gram-negative bacteria may differ ().
  • Concentration ranges : MIC values vary with compound solubility (e.g., DMSO vs. aqueous solutions).
  • Control standardization : Include reference antibiotics (e.g., ciprofloxacin) for comparative analysis.
    Meta-analyses of structural analogs (e.g., ’s halogenated derivatives) can identify trends .

Q. What strategies optimize synthesis yield and purity for this compound?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics but may require post-synthesis purification via column chromatography.
  • Catalyst use : Triethylamine () or K₂CO₃ ( ) enhances nucleophilic substitution efficiency.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95%, ).
    Monitoring reaction progress via TLC minimizes byproduct formation .

Q. How do functional group substitutions influence the compound’s biological activity?

  • Methodological Answer : Systematic SAR studies (e.g., ) reveal:

  • 4-Aminophenyl group : Enhances membrane permeability via hydrogen bonding.
  • 2-Chlorophenyl group : Increases lipophilicity, improving penetration into fungal cell walls.
  • Nitro or cyano substitutions ( ): Boost antimicrobial activity but may increase cytotoxicity.
    Computational docking studies (e.g., with bacterial DNA gyrase) can predict binding affinity .

Q. How should researchers address spectral data discrepancies during characterization?

  • Methodological Answer :

  • NMR solvent effects : Deuterated DMSO vs. CDCl₃ can shift proton signals (e.g., amine protons in DMSO-d₆ appear broader).
  • Mass spectrometry adducts : Sodium or potassium adducts (e.g., [M+Na]⁺) require careful interpretation.
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives ( ’s elemental analysis alignment) .

Q. What in vitro models are recommended for evaluating the compound’s therapeutic potential?

  • Methodological Answer : Beyond standard antimicrobial assays ():

  • Cancer cell lines : Test cytotoxicity via MTT assays (e.g., HeLa or MCF-7 cells), leveraging ’s framework for thiazole-based anticancer agents.
  • Enzyme inhibition assays : Target kinases or proteases implicated in viral replication ().
  • Biofilm eradication models : Use Pseudomonas aeruginosa biofilms to assess anti-biofilm activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)-
Reactant of Route 2
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2-Thiazolamine, 4-(4-aminophenyl)-N-(2-chlorophenyl)-

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